N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide
Description
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide is a heterocyclic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety and an aminoethyl linker connecting to a 4-fluorophenylacetamide group. The aminoethyl linker may enhance conformational flexibility, while the 4-fluorophenyl group likely improves metabolic stability and bioavailability through fluorine’s bioisosteric effects.
Properties
IUPAC Name |
N-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O/c1-13-10-14(2)27(26-13)19-12-18(24-15(3)25-19)22-8-9-23-20(28)11-16-4-6-17(21)7-5-16/h4-7,10,12H,8-9,11H2,1-3H3,(H,23,28)(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYVFUPYIYZYDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=C2)NCCNC(=O)CC3=CC=C(C=C3)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide is a compound of interest due to its potential biological activity, particularly in the context of medicinal chemistry. Its structure suggests interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 318.40 g/mol. The presence of the pyrazole and pyrimidine moieties indicates potential for diverse biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing pyrazole and pyrimidine derivatives. For example, derivatives similar to this compound have shown promising results against various cancer cell lines.
- Mechanism of Action : The compound may exert its effects by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have reported that compounds with similar structures exhibit significant cytotoxicity against MCF7 breast cancer cells, with IC50 values ranging from 30.68 to 70.65 µM compared to standard drugs like Doxorubicin .
- Case Study : In a study evaluating a series of pyrazole-containing compounds, one derivative demonstrated an IC50 value of 44.49 µM against MCF7 cells, indicating substantial anticancer activity . This suggests that this compound could similarly be effective.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity as well. Research on related compounds has shown effectiveness against various bacterial strains.
- Study Findings : A related study synthesized and evaluated substituted benzamide derivatives for their anti-tubercular activity against Mycobacterium tuberculosis. Some derivatives exhibited significant inhibitory concentrations (IC50 values between 1.35 and 2.18 µM), indicating that modifications to the pyrazole and pyrimidine structure can yield potent antimicrobials .
Structure Activity Relationship (SAR)
The biological activity of this compound can be analyzed through its SAR:
| Structural Feature | Impact on Activity |
|---|---|
| Pyrazole Ring | Enhances anticancer and antimicrobial properties |
| Pyrimidine Moiety | Critical for enzyme inhibition |
| Fluorophenyl Group | Increases lipophilicity and cellular uptake |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(2,4-Dichlorophenoxy)-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]oxy}phenyl)acetamide
Structural Similarities :
- Shares the 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl core.
- Contains an acetamide group linked to an aromatic ring.
Key Differences :
- Linker: The target compound uses an aminoethyl (-NH-CH2-CH2-) linker, while this analog employs an ether (-O-) linkage.
- Substituents: The acetamide in the analog is attached to a 2,4-dichlorophenoxy group, contrasting with the target’s 4-fluorophenyl moiety.
Implications :
- Dichlorophenoxy substituents increase hydrophobicity and steric bulk compared to the fluorophenyl group, which could influence solubility and target selectivity.
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide
Structural Similarities :
- Pyrimidine core with heterocyclic substituents (triazole vs. pyrazole).
- Acetamide group linked to an aromatic system.
Key Differences :
- Heterocycle : A 1,2,3-triazole replaces the pyrazole in the target compound.
- Core Substitution : The pyrimidine is substituted at the 2-position with a pyridinyl group, unlike the 6-position substitution in the target.
Implications :
- The pyridinyl substituent may enhance π-π stacking interactions but reduce metabolic stability due to increased polarity.
(S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide
Structural Similarities :
- Pyrazole-substituted acetamide scaffold.
Key Differences :
- Pyrazole Substituents : Bis(difluoromethyl) groups replace the 3,5-dimethyl groups in the target compound.
- Complexity : The acetamide is part of a larger, multi-ring system with sulfonyl and indazole groups.
Implications :
- Difluoromethyl groups increase electronegativity and may enhance hydrogen bonding or metabolic resistance.
- The extended structure suggests a design for multi-target inhibition, contrasting with the target’s simpler architecture.
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide
Structural Similarities :
- Fluorophenyl and acetamide groups.
Key Differences :
- Core : A fused pyrazolo[3,4-d]pyrimidine system replaces the pyrimidine-pyrazole combination.
Implications :
- The fused core may enhance planar rigidity, improving binding to flat enzymatic pockets (e.g., kinases).
- Chromenone’s oxo group could participate in hydrogen bonding, absent in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
